molecular formula C10H13ClN4 B1530880 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride CAS No. 1864064-04-9

2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

Cat. No.: B1530880
CAS No.: 1864064-04-9
M. Wt: 224.69 g/mol
InChI Key: XZJXWXSPIVOCFU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (molecular formula: C₁₀H₁₂N₄·HCl) features a 1,2,3-triazole ring substituted at the 1-position with a phenyl group and an ethanamine chain. Its SMILES notation is C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl, and the InChIKey is IDXSJDACFIXJHA-UHFFFAOYSA-N . This structure is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Applications:
Derivatives of this compound, such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and acetohydrazide, demonstrate 95.3% and 95% inhibition efficiency (IE%), respectively, as corrosion inhibitors for mild steel in hydrochloric acid .

Properties

IUPAC Name

2-(4-phenyltriazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;/h1-5,8H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJXWXSPIVOCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (CAS No. 1101852-29-2) is a compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific triazole derivative, focusing on its antibacterial and anticancer properties.

  • Molecular Formula : C₁₀H₁₂ClN₄
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1101852-29-2

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be measured by its Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. Below is a summary table of MIC values for different bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70
Proteus mirabilisNot Tested
Pseudomonas aeruginosaNot Tested

These values suggest that the compound has moderate antibacterial effects, particularly against Staphylococcus aureus, which is a common Gram-positive pathogen.

Anticancer Activity

In addition to its antibacterial properties, triazole derivatives have shown promise in cancer treatment. Recent studies have indicated that this compound may possess anticancer activity against various human cancer cell lines.

Case Studies

One study evaluated the compound's effectiveness against several cancer cell lines:

Cell LineIC₅₀ (µM)Notes
HeLa (Cervical Cancer)5.0Significant apoptosis observed
MCF7 (Breast Cancer)10.0Moderate cytotoxicity
A549 (Lung Cancer)15.0Lower sensitivity

The IC₅₀ value represents the concentration required to inhibit cell growth by 50%. The results indicate that this triazole derivative could induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as:

  • Inhibition of DNA Synthesis : Triazoles may disrupt DNA replication in bacteria and cancer cells.
  • Apoptosis Induction : The compound can trigger programmed cell death in malignant cells.
  • Cell Membrane Disruption : It may affect the integrity of bacterial membranes leading to cell lysis.

Comparison with Similar Compounds

N-Methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Hydrochloride

  • Structural Difference : A methyl group is added to the terminal amine of the ethanamine chain.
  • Molecular Formula : C₁₁H₁₅ClN₄ (MW: 238.72).
  • This modification may alter receptor binding in pharmacological contexts.
  • Synthesis : Similar CuAAC methodology as the parent compound .

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine Hydrochloride

  • Structural Difference : The ethanamine chain is extended to propane.
  • Molecular Formula : C₁₁H₁₅ClN₄ (MW: 238.72).
  • Impact : The longer alkyl chain may improve hydrophobic interactions in corrosion inhibition or biological systems. However, steric hindrance could reduce binding efficiency .

2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride

  • Structural Difference : The 1,2,3-triazole is replaced with a 1,2,4-triazole isomer, altering the nitrogen positions.
  • Molecular Formula : C₁₀H₁₃ClN₄ (MW: 224.69).
  • Impact : Isomerism affects electronic distribution and hydrogen-bonding capacity. For example, 1,2,4-triazoles often exhibit different coordination chemistry in metal-binding applications .

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride

  • Structural Difference : The triazole is attached to the ethanamine backbone at position 2 instead of position 1.
  • Molecular Formula : C₁₀H₁₃ClN₄ (MW: 224.69).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Feature Application/Performance (IE%) Reference
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride C₁₀H₁₂ClN₄ 210.69 Base structure Corrosion inhibitor (95.3%)
N-Methyl derivative C₁₁H₁₅ClN₄ 238.72 Methylated amine N/A
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)propan-1-amine hydrochloride C₁₁H₁₅ClN₄ 238.72 Extended alkyl chain N/A
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.69 1,2,4-triazole isomer N/A
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride C₁₀H₁₃ClN₄ 224.69 Triazole at position 2 N/A
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (derivative) C₁₂H₁₃N₃O₂ 243.26 Ester functionalization Corrosion inhibitor (95.3%)

Key Findings and Implications

Structural Flexibility: Minor modifications (e.g., alkyl chain length, substituent position, isomerism) significantly alter physicochemical properties and functional efficacy.

Corrosion Inhibition : Derivatives of the parent compound outperform other triazole-based inhibitors (e.g., 91.7% IE% for purine-dione derivatives), highlighting the importance of the ethanamine-triazole scaffold .

Synthetic Accessibility : CuAAC reactions enable rapid diversification, making these compounds accessible for high-throughput applications .

Preparation Methods

Synthesis of the 4-Phenyl-1H-1,2,3-triazole Core

The key structural feature, the 4-phenyl-1H-1,2,3-triazole ring, is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a widely used "click chemistry" method. This involves:

  • Reaction of a phenyl azide with an alkyne precursor to form the 1,2,3-triazole ring.
  • The phenyl group is introduced via the phenyl azide or phenylacetylene derivatives.

This step yields the 4-phenyl-1,2,3-triazole intermediate, which serves as the scaffold for further functionalization.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 1-position of the triazole is typically introduced through nucleophilic substitution or amidation reactions involving haloalkyl intermediates:

Formation of the Hydrochloride Salt

The free amine form of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium. This step:

  • Enhances the compound’s stability and crystallinity.
  • Facilitates purification and handling.

Representative Preparation Procedure

While specific procedures for this compound are scarce in open literature, analogous methods for related triazole amines provide a guide:

Step Reagents/Conditions Outcome/Notes
1 Copper-catalyzed azide-alkyne cycloaddition Formation of 4-phenyl-1,2,3-triazole intermediate
2 Reaction with 2-bromoethylamine or similar Nucleophilic substitution to introduce ethan-1-amine
3 Treatment with HCl in ethanol or ether Formation of hydrochloride salt, purification by crystallization

Research Findings and Optimization

  • Catalyst and Reaction Conditions: Copper(I) catalysts (e.g., CuSO4/sodium ascorbate) are preferred for the azide-alkyne cycloaddition, typically performed at room temperature or mild heating in solvents like acetonitrile or dichloromethane.
  • Yield and Purity: Yields for the triazole formation step generally range between 70-90%. The subsequent amination and salt formation steps yield high purity products after recrystallization.
  • Selectivity: The presence of the phenyl substituent on the triazole ring influences regioselectivity and reactivity, favoring substitution at the 1-position.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Comments
Azide-Alkyne Cycloaddition Cu(I) catalyst, RT to 60 °C, 2-24 h High regioselectivity, mild conditions
Amination Step Haloalkyl triazole + NH3 or amine, reflux or RT Nucleophilic substitution, moderate to high yield
Hydrochloride Salt Formation HCl in ethanol or ether, RT, 1-2 h Enhances stability and crystallinity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride?

  • Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:

  • Substrate Preparation : Benzyl azide and terminal alkynes (e.g., propargyl derivatives) are reacted under Cu(I) catalysis.

  • Reaction Optimization : Use of tris-isocyanide Cu(I) complexes enhances catalytic efficiency, particularly for aliphatic azides .

  • Protection Strategies : Hydroxyl-containing alkynes require protection (e.g., acetylation) to prevent catalyst deactivation via oxygen coordination .

  • Workup : Final hydrochloride salt formation via acid treatment.

    Table 1 : Representative Reaction Conditions

    Substrate PairCatalystSolventYield (%)Reference
    Benzyl azide + Propargyl acetateTris-isocyanide Cu(I)Neat72–85

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies triazole ring protons (δ 7.5–8.5 ppm) and ethylene linker signals (δ 3.5–4.5 ppm). Aromatic protons of the phenyl group appear at δ 7.0–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₄Cl) and fragmentation patterns .
  • FT-IR : Bands at 1600–1650 cm⁻¹ (C=N stretching) and 2100 cm⁻¹ (residual alkyne, if present) .

Q. What are the primary research applications in medicinal chemistry?

  • Methodological Answer :

  • Enzyme/Receptor Binding : The triazole moiety mimics peptide bonds, enabling interaction with biological targets (e.g., kinases, GPCRs) .
  • Drug Discovery : Serves as a scaffold for antineoplastic or antimicrobial agents. Structure-activity relationship (SAR) studies focus on phenyl ring substitutions .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions to improve yield?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I) complexes (e.g., TBTA, tris-isocyanide) for substrate compatibility. Tris-isocyanide Cu(I) shows tolerance for aliphatic azides .
  • Solvent-Free Conditions : Neat reactions reduce side-product formation and simplify purification .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically.

Q. What strategies resolve discrepancies in crystallographic data refinement for triazole-containing compounds?

  • Methodological Answer :

  • Software Tools : SHELXL refines anisotropic displacement parameters and handles twinning in high-resolution datasets .
  • Validation : Check for overfitting using R-free values and electron density maps (e.g., via WinGX/ORTEP) .
  • Hydrogen Bonding Analysis : Identify triazole N–H···Cl interactions to validate salt formation .

Q. How do electron-withdrawing groups on the phenyl ring affect biological activity?

  • Methodological Answer :

  • Computational Modeling : Perform docking studies (e.g., AutoDock) to assess binding affinity changes.
  • In Vitro Assays : Compare IC₅₀ values of derivatives with -NO₂, -Cl, or -CF₃ substituents in enzyme inhibition assays .
  • SAR Trends : Electron-withdrawing groups typically enhance target engagement but may reduce solubility, necessitating prodrug strategies .

Data Contradiction Analysis

  • Issue : Conflicting reports on catalytic efficiency for hydroxylated alkynes.

    • Resolution : Evidence from clarifies that unprotected -OH groups coordinate Cu(I), deactivating the catalyst. Acetylation restores reactivity, aligning with mechanistic studies.
  • Issue : Variability in melting points across studies.

    • Resolution : Differing purity levels (e.g., 97% vs. 99%) and polymorphic forms (identified via PXRD) explain discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

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